molecular formula C10H7NO2S B13178545 2-(1,2-Thiazol-3-yl)benzoic acid

2-(1,2-Thiazol-3-yl)benzoic acid

Cat. No.: B13178545
M. Wt: 205.23 g/mol
InChI Key: MEEWBLOGLIJCMF-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of both thiazole and benzoic acid functionalities in a single molecule makes this compound an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-3-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenethiol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzoic acid group, leading to the formation of different reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzoic acid moieties .

Scientific Research Applications

2-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The benzoic acid moiety can also contribute to the compound’s activity by interacting with different biological targets .

Comparison with Similar Compounds

2-(1,2-Thiazol-3-yl)benzoic acid can be compared with other thiazole and benzoic acid derivatives to highlight its uniqueness. Similar compounds include:

The unique combination of thiazole and benzoic acid functionalities in this compound provides a distinct set of properties and applications that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)benzoic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-6-14-11-9/h1-6H,(H,12,13)

InChI Key

MEEWBLOGLIJCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC=C2)C(=O)O

Origin of Product

United States

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